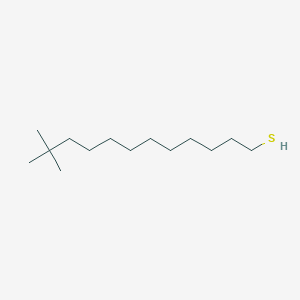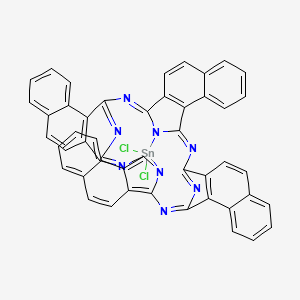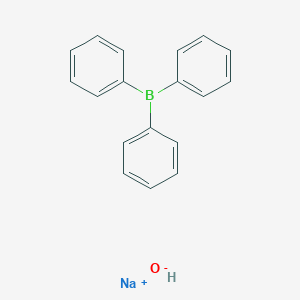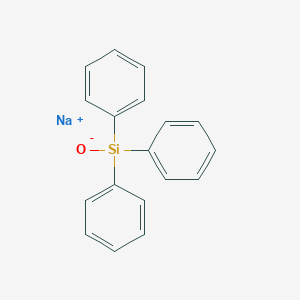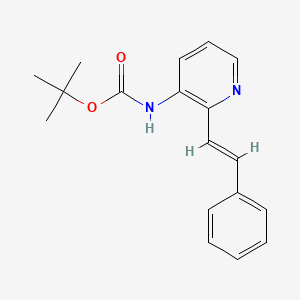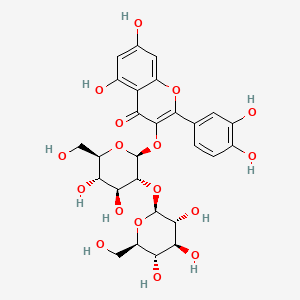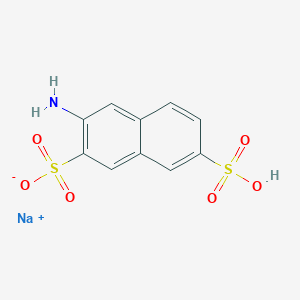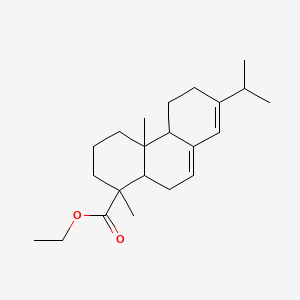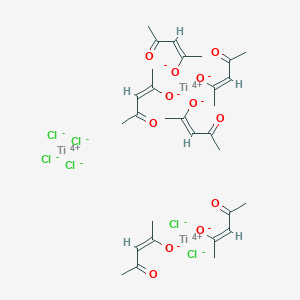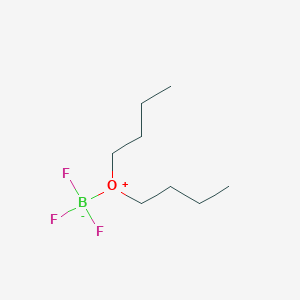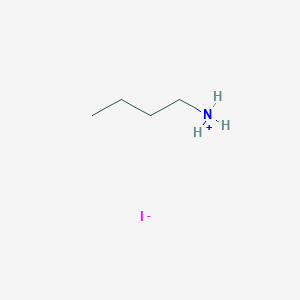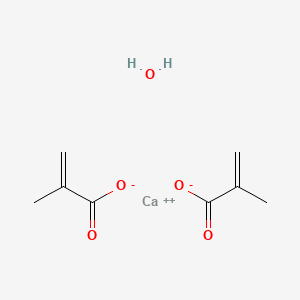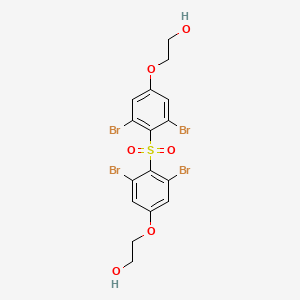
2,2'-(4,4'-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol is a complex organic compound characterized by its sulfone and brominated phenylene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol typically involves the following steps:
Bromination of Phenylene: The initial step involves the bromination of phenylene to introduce bromine atoms at specific positions on the aromatic ring.
Formation of Sulfone Linkage: The brominated phenylene is then reacted with a sulfonyl chloride to form the sulfone linkage.
Etherification: The final step involves the etherification of the sulfone-linked brominated phenylene with diethylene glycol to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled bromination and sulfonylation reactions.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
科学研究应用
2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用机制
The mechanism by which 2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress pathways and signal transduction mechanisms.
相似化合物的比较
Similar Compounds
2,2’-(4,4’-Sulfonylbis(2,6-dibromo-4,1-phenylene))bis(oxy)diethanol: Similar structure but with different bromination pattern.
2,2’-(4,4’-Sulfonylbis(3,5-dichloro-4,1-phenylene))bis(oxy)diethanol: Chlorinated analog with different reactivity.
Uniqueness
2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol is unique due to its specific bromination pattern and the presence of both sulfone and ether linkages, which confer distinct chemical and physical properties.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific and industrial fields.
属性
IUPAC Name |
2-[3,5-dibromo-4-[2,6-dibromo-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br4O6S/c17-11-5-9(25-3-1-21)6-12(18)15(11)27(23,24)16-13(19)7-10(8-14(16)20)26-4-2-22/h5-8,21-22H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXRLEWBKTYLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)S(=O)(=O)C2=C(C=C(C=C2Br)OCCO)Br)Br)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
